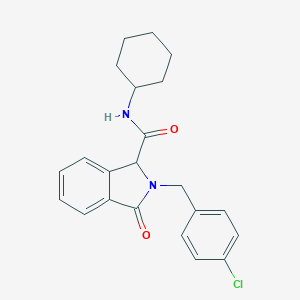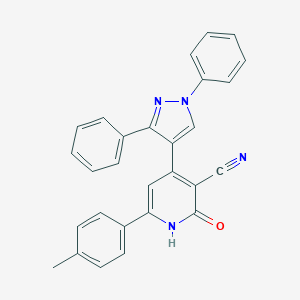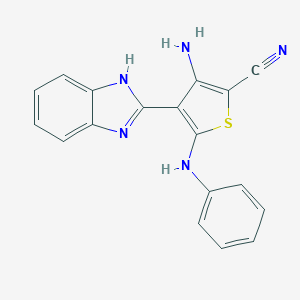
2-(4-chlorobenzyl)-N-cyclohexyl-3-oxo-1-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-N-cyclohexyl-3-oxo-1-isoindolinecarboxamide, commonly known as CCMI, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. CCMI is a member of the isoindoline family of compounds and is a derivative of the well-known drug thalidomide.
Scientific Research Applications
CCMI has been shown to have potential applications in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, CCMI has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer and multiple myeloma. CCMI has also been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. In neuroscience, CCMI has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of CCMI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CCMI has been shown to inhibit the activity of TNF-α, a cytokine that plays a role in inflammation and the immune response. CCMI has also been shown to inhibit the activity of IKKβ, a protein kinase that plays a role in the NF-κB signaling pathway. Inhibition of these pathways could explain the immunomodulatory and anti-inflammatory effects of CCMI.
Biochemical and Physiological Effects
CCMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. CCMI has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. CCMI has also been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer and multiple myeloma. In addition, CCMI has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of CCMI is its relatively simple synthesis method, which makes it easily accessible for researchers. CCMI also has a broad range of potential applications in various scientific fields, which makes it a versatile compound for research. However, one limitation of CCMI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CCMI. One area of research could be the development of more efficient synthesis methods for CCMI, which could increase the yield and reduce the cost of the compound. Another area of research could be the investigation of the mechanism of action of CCMI, which could provide insights into its potential applications in various scientific fields. Additionally, further research could be conducted to explore the potential use of CCMI in the treatment of neurodegenerative diseases and autoimmune diseases.
Synthesis Methods
The synthesis of CCMI involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form 2-(4-chlorobenzyl)-N-cyclohexylacetamide. This intermediate is then reacted with phthalic anhydride to form the final product, CCMI. The synthesis of CCMI has been reported in various research papers, and the yield of the final product is typically around 50-60%.
properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-16-12-10-15(11-13-16)14-25-20(18-8-4-5-9-19(18)22(25)27)21(26)24-17-6-2-1-3-7-17/h4-5,8-13,17,20H,1-3,6-7,14H2,(H,24,26) |
InChI Key |
ROKXUFMACKOTAE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-2-ethoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292904.png)
![9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B292905.png)
![4-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B292906.png)

![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)

![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![1-[1,1'-Biphenyl]-4-yl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292918.png)

methanone](/img/structure/B292920.png)
![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![N-(2,4-dichlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292924.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)